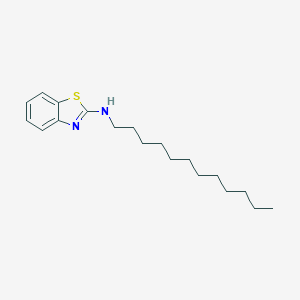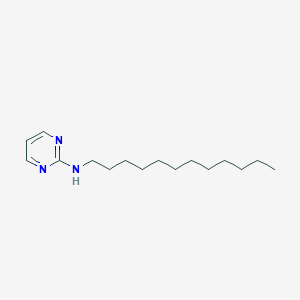![molecular formula C17H13N3O2S B303557 Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate](/img/structure/B303557.png)
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate, also known as EATA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in a variety of fields.
作用機序
The exact mechanism of action of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. Studies have shown that Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate can inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to have antioxidant effects, which may help to protect against oxidative stress. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
One of the advantages of using Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate in lab experiments is its relatively low cost and ease of synthesis. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to be relatively stable under a variety of conditions, which makes it a useful tool for studying various biological processes. However, one limitation of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate is its relatively low water solubility, which may limit its use in certain experimental settings.
将来の方向性
There are many potential future directions for research on Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate. One area of interest is the development of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate-based fluorescent probes for detecting metal ions in biological systems. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate and to determine its potential as a therapeutic agent for various diseases. Finally, the development of more water-soluble derivatives of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate may expand its potential applications in lab experiments.
合成法
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate can be synthesized using a multi-step process that involves the reaction of acenaphthenequinone with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl bromoacetate. The final product is obtained through the hydrolysis of the ethyl ester.
科学的研究の応用
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
特性
製品名 |
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate |
|---|---|
分子式 |
C17H13N3O2S |
分子量 |
323.4 g/mol |
IUPAC名 |
ethyl 2-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)acetate |
InChI |
InChI=1S/C17H13N3O2S/c1-2-22-13(21)9-23-17-18-15-11-7-3-5-10-6-4-8-12(14(10)11)16(15)19-20-17/h3-8H,2,9H2,1H3 |
InChIキー |
XJEBGJKDKPGMGD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C3=CC=CC4=C3C2=CC=C4)N=N1 |
正規SMILES |
CCOC(=O)CSC1=NC2=C(C3=CC=CC4=C3C2=CC=C4)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)


![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B303490.png)
![[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B303492.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303496.png)
![3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303497.png)